4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H37ClN4O4S2 and its molecular weight is 581.19. The purity is usually 95%.
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Biological Activity
4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound notable for its structural features, including an azepane ring, a sulfonyl group, and a benzothiazole moiety. This compound is hypothesized to exhibit significant biological activity, particularly in pharmacological applications.
- Molecular Formula : C27H37ClN4O4S2
- Molecular Weight : 581.2 g/mol
- CAS Number : 1321844-43-2
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The unique structural components allow for potential binding to specific sites, which may alter the activity of these targets and lead to therapeutic effects.
Biological Activity Overview
Preliminary studies suggest that compounds structurally similar to 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide may possess significant biological activities, including:
- Antimicrobial Properties : Derivatives of benzothiazole have demonstrated antimicrobial effects against various bacterial and fungal strains, indicating potential applications in treating infections.
- Antinociceptive Activity : Similar compounds have shown promise in pain relief through their action on opioid receptors, particularly the delta opioid receptor, suggesting that this compound may also exhibit such properties .
- Fluorescent Sensing : Compounds with similar dioxin and benzothiazole structures have been explored for their potential as fluorescent sensors in detecting metal ions like Al³⁺ and Zn²⁺, showcasing versatility beyond pharmacological applications.
Case Studies and Experimental Results
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines.
- Introduction of the Sulfonyl Group : Achieved through sulfonylation reactions using sulfonyl chlorides.
- Azepane Ring Formation : Synthesized via cyclization reactions involving appropriate amine precursors.
- Final Coupling Step : Coupling the benzothiazole core with the azepane-sulfonyl intermediate using coupling reagents like EDCI or DCC .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)18-19-31(27-28-24-15-12-22(35-3)20-25(24)36-27)26(32)21-10-13-23(14-11-21)37(33,34)30-16-8-6-7-9-17-30;/h10-15,20H,4-9,16-19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYTXJRIGDGFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.